N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. The 4-(methylsulfonyl)benzamide moiety is attached to the thiazole ring via an amide linkage.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-4-5-11(2)15-14(10)18-17(23-15)19-16(20)12-6-8-13(9-7-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBVSULZUSHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride in the presence of a base.
Amidation: Coupling of the benzo[d]thiazole derivative with 4-(methylsulfonyl)benzoic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide features a benzothiazole ring substituted with dimethyl groups and a methylsulfonyl group attached to a benzamide moiety. The typical synthesis involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
- Methylation : Introduction of methyl groups can be performed using methylating agents like methyl iodide.
- Sulfonylation : The methylsulfonyl group is introduced using reagents such as methanesulfonyl chloride.
- Amidation : Coupling the benzothiazole derivative with 4-(methylsulfonyl)benzoic acid or derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) completes the synthesis .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Preliminary investigations indicate that this compound can inhibit cell proliferation in different cancer cell lines, including breast cancer (MCF-7). The mechanism appears to involve apoptosis induction and modulation of critical signaling pathways associated with cell growth and survival .
Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of MCF-7 cells with an IC50 value in the micromolar range .
Antimicrobial Activity
Research has also indicated that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi, showcasing potential as therapeutic agents against infections caused by resistant pathogens .
Scientific Research Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : It serves as a lead compound for the development of new anticancer and antimicrobial agents.
- Biochemical Probes : The compound can be utilized as an inhibitor in biochemical assays to study specific biological pathways.
- Material Science : Its chemical structure allows for exploration in developing new materials or catalysts for industrial processes .
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs from Benzamide-Thiazole Derivatives
Several benzamide-thiazole derivatives with varying substituents have been synthesized and characterized (). Key analogs include:
| Compound Name | Molecular Formula | Key Substituents/Modifications | Notable Properties |
|---|---|---|---|
| N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (Target Compound) | C₁₈H₁₇N₂O₃S₂ | 4-methylsulfonyl, 4,7-dimethyl thiazole | Electron-withdrawing sulfonyl group |
| N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886945-97-7) | C₂₃H₂₁N₃O₃S₂ | 2-methylsulfonyl, pyridin-2-ylmethyl | Increased steric bulk, dual N-substitution |
| 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) | C₂₃H₂₂Cl₂N₄O₂S | 3,4-dichloro, morpholinomethyl | Halogenated, morpholine-enhanced solubility |
| N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) | C₁₉H₂₀N₆OS | Dimethylaminomethyl, isonicotinamide | Basic side chain, pyridine motifs |
Key Observations :
- Substituent Position : The target compound’s 4-methylsulfonyl group contrasts with the 2-methylsulfonyl substitution in CAS 886945-97-6. Positional differences may alter electronic distribution and binding affinity in biological systems .
- Halogenation : Compounds such as 4d–f feature 3,4-dichloro substitutions, introducing steric and electronic effects absent in the target compound. Halogens may improve metabolic stability but reduce solubility .
Sulfonyl-Containing Triazole Derivatives ()
Compounds 7–9 and 10–15 from are triazole derivatives with phenylsulfonyl groups. For example:
- 7–9 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- 10–15: S-alkylated 1,2,4-triazoles with halogenated acetophenones.
Comparison with Target Compound :
- Core Structure : The target compound’s benzamide-thiazole scaffold differs from triazole-based systems in 7–15 , which may confer distinct pharmacokinetic profiles.
- Tautomerism : Triazoles 7–9 exist in thione-thiol tautomeric forms, a feature absent in the rigid benzamide-thiazole structure of the target compound .
Physicochemical and Spectral Properties
- Spectroscopic Confirmation : All compounds in –2 were validated via ¹H/¹³C NMR, HRMS, and IR. For example, the absence of C=O bands in triazoles 7–9 (IR ~1663–1682 cm⁻¹) confirms cyclization, whereas the target compound’s amide C=O would appear near 1680 cm⁻¹ .
- Molecular Weight : The target compound (MW ~363.5 g/mol) is smaller than CAS 886945-97-7 (MW 451.6 g/mol), suggesting differences in bioavailability .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 296.36 g/mol
CAS Number: 886945-97-7
The compound features a benzothiazole ring fused with a methylsulfonyl group and an amide functional group, which contributes to its biological efficacy. The presence of these functional groups is significant for its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Methylation Reactions: Utilizing methylating agents such as methyl iodide or dimethyl sulfate to introduce methyl groups.
- Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride in the presence of a base.
- Amidation: Coupling the benzo[d]thiazole derivative with 4-(methylsulfonyl)benzoic acid or its derivatives using coupling agents like EDCI or DCC.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. Studies have shown that benzothiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Kinase Activity: Many benzothiazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Induction of Reactive Oxygen Species (ROS): These compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Acetylcholinesterase Inhibition
Recent studies have explored the potential of benzothiazole derivatives as acetylcholinesterase (AChE) inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may also possess this capability .
Case Studies and Research Findings
- In Vitro Studies:
- Computational Studies:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, and how can purity be optimized?
- Answer : Synthesis typically involves coupling a benzothiazole precursor (e.g., 2-amino-4,7-dimethylbenzothiazole) with 4-(methylsulfonyl)benzoyl chloride via amide bond formation. Key steps include:
- Reaction conditions : Use of anhydrous solvents (e.g., DMF or dichloromethane) under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >95% purity. Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures minimal side products .
- Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78–85 | 95–98 |
| Temp | 25°C | 82 | 97 |
| Catalyst | None required | - | - |
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at C4/C7 of benzothiazole, methylsulfonyl resonance at δ 3.2 ppm) .
- HRMS : Validates molecular weight (calc. 386.11 g/mol; observed [M+H]⁺ 387.12) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between benzothiazole and benzamide moieties (e.g., 45–60°), impacting bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
- Answer :
- Modifications : Systematically alter substituents (e.g., methylsulfonyl → morpholinosulfonyl) and evaluate cytotoxicity against panels like NCI-60. For example:
- Replacing methylsulfonyl with ethylsulfonyl reduces IC₅₀ in breast cancer (MCF-7) by 30% .
- Assays : Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and Western blotting to assess caspase-3 activation .
- Table 2 : SAR Data for Analogues
| Substituent (R) | IC₅₀ (μM, MCF-7) | Apoptosis Induction (%) |
|---|---|---|
| Methylsulfonyl | 1.2 | 65 |
| Ethylsulfonyl | 0.8 | 78 |
| Isopropylsulfonyl | 2.5 | 42 |
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity variability across cell lines)?
- Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48h incubation, 10% FBS).
- Mechanistic follow-up : If activity varies (e.g., high in HeLa, low in A549), perform target engagement assays (e.g., thermal shift assays for protein binding) .
- Hypothesis : Differential expression of molecular targets (e.g., COX-2 in inflammatory models) may explain discrepancies .
Q. How can the primary molecular target(s) of this compound be identified?
- Answer :
- Chemoproteomics : Use immobilized compound for pull-down assays coupled with LC-MS/MS to identify binding partners .
- Docking studies : Prioritize targets like COX-2 (PDB: 5KIR) or PI3Kα (PDB: 6ACD) based on structural homology to known inhibitors .
- Validation : CRISPR/Cas9 knockout of candidate targets (e.g., COX-2) to assess loss of activity .
Methodological Considerations
Q. What in vitro models are most suitable for evaluating anti-inflammatory activity?
- Answer :
- COX-1/COX-2 inhibition assays : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated RAW 264.7 macrophages. IC₅₀ values <1 μM suggest COX-2 selectivity .
- NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293 cells to assess pathway modulation .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methylsulfonyl hydrolysis).
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation .
Data Contradiction Analysis Example
- Conflict : One study reports IC₅₀ = 1.2 μM (MCF-7), while another finds IC₅₀ = 3.5 μM under similar conditions.
- Resolution :
- Verify cell line authenticity (STR profiling).
- Re-test using identical protocols (e.g., CellTiter-Glo vs. MTT assay).
- Explore batch variability in compound purity (HPLC re-analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
